molecular formula C11H12N2O2 B11897979 7-Amino-2,3-dimethyl-1H-indole-5-carboxylic acid

7-Amino-2,3-dimethyl-1H-indole-5-carboxylic acid

Cat. No.: B11897979
M. Wt: 204.22 g/mol
InChI Key: UGMGBXCIDGCDCA-UHFFFAOYSA-N
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Description

7-Amino-2,3-dimethyl-1H-indole-5-carboxylic acid is an indole derivative, a class of compounds known for their significant biological and pharmacological activities. Indole derivatives are prevalent in natural products and drugs, playing crucial roles in various biological processes .

Chemical Reactions Analysis

Types of Reactions

7-Amino-2,3-dimethyl-1H-indole-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole oxides, while substitution reactions can introduce various functional groups onto the indole ring .

Scientific Research Applications

7-Amino-2,3-dimethyl-1H-indole-5-carboxylic acid has diverse scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antiviral and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Amino-2,3-dimethyl-1H-indole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. Indole derivatives often bind to multiple receptors and enzymes, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 7-Amino-2,3-dimethyl-1H-indole-5-carboxylic acid include:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct biological activities and chemical reactivity compared to other indole derivatives .

Properties

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

7-amino-2,3-dimethyl-1H-indole-5-carboxylic acid

InChI

InChI=1S/C11H12N2O2/c1-5-6(2)13-10-8(5)3-7(11(14)15)4-9(10)12/h3-4,13H,12H2,1-2H3,(H,14,15)

InChI Key

UGMGBXCIDGCDCA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC2=C1C=C(C=C2N)C(=O)O)C

Origin of Product

United States

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